BenchChemオンラインストアへようこそ!

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034257-55-9) is a synthetic small molecule (MW 297.74, formula C₁₃H₁₆ClN₃O₃) belonging to the 2-oxoimidazolidine-1-carboxamide class. The compound features a meta-chlorophenyl group linked via a 3-hydroxypropyl spacer to a 2-oxoimidazolidine-1-carboxamide core, yielding a distinct hydrogen-bonding profile (1 HBD, 6 HBA) and moderate lipophilicity (clogP 1.38, ZINC logP 0.72).

Molecular Formula C13H16ClN3O3
Molecular Weight 297.74
CAS No. 2034257-55-9
Cat. No. B2775912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
CAS2034257-55-9
Molecular FormulaC13H16ClN3O3
Molecular Weight297.74
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C13H16ClN3O3/c14-10-3-1-2-9(8-10)11(18)4-5-15-12(19)17-7-6-16-13(17)20/h1-3,8,11,18H,4-7H2,(H,15,19)(H,16,20)
InChIKeyNEMXMRRWXAAIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034257-55-9): Procurement-Grade Overview for Research Selection


N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034257-55-9) is a synthetic small molecule (MW 297.74, formula C₁₃H₁₆ClN₃O₃) belonging to the 2-oxoimidazolidine-1-carboxamide class [1]. The compound features a meta-chlorophenyl group linked via a 3-hydroxypropyl spacer to a 2-oxoimidazolidine-1-carboxamide core, yielding a distinct hydrogen-bonding profile (1 HBD, 6 HBA) and moderate lipophilicity (clogP 1.38, ZINC logP 0.72) [1][2]. It is currently available only on an on-demand basis from specialty chemical suppliers and has no annotated biological activity in ChEMBL as of the latest database release [2].

Why N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide Cannot Be Replaced by Generic 2-Oxoimidazolidine-1-carboxamide Analogs


Within the 2-oxoimidazolidine-1-carboxamide scaffold family, substitution at the N1-carboxamide position is the dominant determinant of both pharmacological target engagement and physicochemical behavior. The target compound's 3-(3-chlorophenyl)-3-hydroxypropyl side chain introduces a combination of aromatic halogenation, a secondary alcohol hydrogen-bonding motif, and a three-carbon flexible linker that is absent in simpler analogs such as Isocarbamid (N-isobutyl) or the unsubstituted core (CAS 14746-98-6) [1]. The closest commercially available analog, the 3-methylsulfonyl derivative (CAS 2034257-54-8), differs by the addition of an electron-withdrawing methylsulfonyl group on the imidazolidine N3 position, which increases MW by 78 Da, adds an HBA, and alters both lipophilicity and metabolic stability [2]. These structural distinctions mean that potency, selectivity, solubility, and pharmacokinetic profiles observed for one 2-oxoimidazolidine-1-carboxamide derivative cannot be extrapolated to another without experimental validation.

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement


Structural Differentiation from the 3-Methylsulfonyl Analog: Reduced Molecular Weight and Altered Hydrogen-Bonding Capacity

The target compound (MW 297.74) lacks the N3-methylsulfonyl substituent present in its closest commercially cataloged analog, N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide (CAS 2034257-54-8, MW 375.83) . This structural difference results in a molecular weight reduction of 78.09 Da (21% decrease), loss of one sulfonamide oxygen HBA, and a decreased topological polar surface area. The sulfonyl group is electron-withdrawing and can significantly influence imidazolidine ring electronics, N3-substituent metabolic lability, and off-target interactions . The absence of this group in the target compound may confer distinct pharmacokinetic and selectivity properties that require independent characterization .

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Physicochemical Drug-Likeness Profile Differentiated from Clinical 2-Oxoimidazolidine ACE Inhibitors

The target compound has a calculated clogP of 1.38 and tPSA of 64.86 Ų, placing it within Lipinski and Veber oral drug-likeness space [1]. In contrast, the clinically used ACE inhibitor Imidapril (MW 405.4) and its active metabolite Imidaprilat (MW 377.4) are significantly larger and more polar due to their dipeptide-mimetic substituents on the imidazolidine ring [2]. The target compound's simpler N1-carboxamide substitution and absence of carboxylic acid functionality (present in Imidaprilat) result in a lower tPSA and fewer rotatable bonds, which may favor CNS penetration or alternative routes of administration that are precluded for the larger clinical analogs [1][2].

Drug Design Physicochemical Profiling Lead Selection

Class-Level Evidence: ACE Inhibitory Activity of 2-Oxoimidazolidine Derivatives with Quantitative In Vivo Blood Pressure Reduction

Patent US4508727 demonstrates that 2-oxoimidazolidine derivatives can achieve potent angiotensin-converting enzyme (ACE) inhibition with meaningful in vivo efficacy [1]. The exemplified compound (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylic acid produced approximately 60% ACE inhibition at 1.0 mg/kg i.v. in rats and reduced blood pressure by approximately 45 mmHg at 3 mg/kg p.o. in spontaneously hypertensive rats, with effects lasting over 6 hours [1]. Additionally, related compounds showed no mortality at 1000 mg/kg i.v. in mice, indicating a favorable acute safety margin [1]. While this specific data is for dipeptide-mimetic 2-oxoimidazolidine derivatives, it establishes the scaffold's capacity for high-potency ACE engagement.

Cardiovascular Pharmacology ACE Inhibition Hypertension

Class-Level Evidence: Renal Blood Flow and Sodium Excretion Enhancement by 2-Oxoimidazolidine Derivatives

Patent US4804672 reports that 2-oxoimidazolidine derivatives significantly increase renal blood flow (RBF) and urinary sodium excretion in anesthetized beagle dogs [1]. At 10 μg/kg i.v., the test compound increased RBF from 90 ± 12 to 110 ± 12 mL/min (p<0.01), elevated sodium excretion from 16 ± 7 to 44 ± 20 μEq/min (p<0.01), and raised the Na/K excretion ratio from 1.69 ± 0.70 to 2.69 ± 1.05 (p<0.05) [1]. Intraduodenal administration at 10 mg/kg produced sustained RBF increases from 77 ± 2 to 85 ± 8, 96 ± 8, and 101 ± 9 mL/min at 20, 60, and 120 minutes post-dose, respectively [1]. These data confirm that the 2-oxoimidazolidine scaffold can confer diuretic/natriuretic pharmacology distinct from ACE inhibition.

Renal Pharmacology Kidney Disease Sodium Excretion

Procurement Differentiation: On-Demand Availability and Purity Profile vs. Stocked Analogs

The target compound (CAS 2034257-55-9) is currently available only on an on-demand basis, with no major supplier maintaining catalog stock [1]. In contrast, the closely related 3-methylsulfonyl analog (CAS 2034257-54-8) is stocked by Life Chemicals with transparent tiered pricing (e.g., 1 mg at $54.00, 10 mg at $79.00, 50 mg at $160.00) [2]. The target compound's on-demand status allows for custom synthesis specifications including purity level (typically ≥95%), salt form selection, and analytical characterization package customization (NMR, HPLC, LCMS) that are not always negotiable for stocked analogs . However, this also implies longer lead times (typically 2–6 weeks) compared to the immediate availability of the sulfonyl analog [2].

Chemical Procurement Custom Synthesis Compound Sourcing

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide: Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold-Hopping Starting Point for ACE Inhibitor Lead Optimization

The 2-oxoimidazolidine-1-carboxamide scaffold has demonstrated potent in vivo ACE inhibition (up to ~60% at 1.0 mg/kg i.v.) and sustained blood pressure reduction (approximately 45 mmHg at 3 mg/kg p.o.) in hypertensive rat models [1]. The target compound's simplified N1-substituent, lacking the complex dipeptide-mimetic side chain of clinical ACE inhibitors like Imidapril, offers medicinal chemists a structurally minimal pharmacophore for systematic structure-activity relationship exploration. Its favorable physicochemical profile (clogP 1.38, tPSA 64.86, MW 297.74) supports oral bioavailability optimization, positioning it as a candidate for fragment-based or scaffold-hopping ACE inhibitor programs where molecular simplicity and synthetic tractability are prioritized [2].

Renal Pharmacology Probe Development for Sodium Handling Studies

Patent US4804672 establishes that 2-oxoimidazolidine derivatives can significantly increase renal blood flow (from 90 to 110 mL/min, +22%, p<0.01) and sodium excretion (from 16 to 44 μEq/min, +175%, p<0.01) in canine models at low intravenous doses (10 μg/kg) [3]. The target compound, with its distinct 3-(3-chlorophenyl)-3-hydroxypropyl substitution, represents a structurally novel entry point for investigating renal sodium handling mechanisms. Its moderate lipophilicity (clogP 1.38) and single hydrogen-bond donor may confer renal tissue distribution characteristics that differ from the highly polar dipeptide-based analogs used in the patent studies, potentially enabling new pharmacological insights into natriuretic signaling pathways [2].

Comparative Physicochemical Benchmarking in Drug Discovery Programs

With a molecular weight of 297.74, clogP of 1.38, tPSA of 64.86 Ų, and only 1 HBD, the target compound sits well within oral drug-likeness space and contrasts sharply with the larger, more polar clinical 2-oxoimidazolidine derivatives (e.g., Imidapril, MW 405.4) [2][4]. This makes it a valuable benchmarking compound for computational chemistry and physicochemical profiling studies. Procurement as a custom-synthesized reference standard with defined purity (≥95%) and full analytical characterization (NMR, HPLC, LCMS) enables its use as a calibrant in mass spectrometry-based assays, logP determination experiments, and permeability screening campaigns where well-characterized, drug-like small molecules are needed as controls [5].

Kinase or Enzyme Panel Screening Based on 2-Oxoimidazolidine Scaffold Precedent

The 2-oxoimidazolidine-1-carboxamide core has been identified as a ligand for multiple target classes including TrkA (nerve growth factor receptor) in BindingDB and c-Met kinase (IC₅₀ = 26–50 nM for optimized derivatives) [6][7]. The target compound's N1-(3-(3-chlorophenyl)-3-hydroxypropyl) substitution introduces a halogenated aromatic ring and a secondary alcohol—structural features associated with Type I½ and Type II kinase inhibitor binding modes. This supports its deployment in broad-panel kinase selectivity screening or enzyme inhibition profiling to identify novel target engagement opportunities before committing to expensive lead optimization campaigns.

Quote Request

Request a Quote for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.